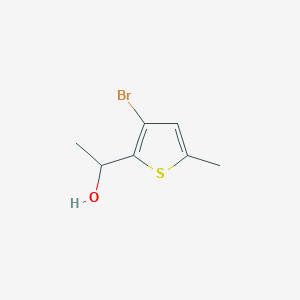

1-(3-Bromo-5-methylthiophen-2-YL)ethan-1-OL

Description

Properties

IUPAC Name |

1-(3-bromo-5-methylthiophen-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrOS/c1-4-3-6(8)7(10-4)5(2)9/h3,5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGBGAQROGIAOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C(C)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methylthiophen-2-YL)ethan-1-OL typically involves the bromination of 5-methylthiophene followed by a Grignard reaction to introduce the ethan-1-OL group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the Grignard reagent is prepared using magnesium and an appropriate alkyl halide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-methylthiophen-2-YL)ethan-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.

Substitution: Nucleophiles like NH3 (Ammonia) or RSH (Thiols) under basic conditions.

Major Products Formed:

Oxidation: Formation of 1-(3-Bromo-5-methylthiophen-2-YL)ethanone.

Reduction: Formation of 1-(3-Methylthiophen-2-YL)ethan-1-OL.

Substitution: Formation of 1-(3-Substituted-5-methylthiophen-2-YL)ethan-1-OL.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C7H9BrOS

- Molecular Weight : 219.12 g/mol

- IUPAC Name : 1-(3-bromo-5-methylthiophen-2-yl)ethanol

- InChI Key : UGGBGAQROGIAOC-UHFFFAOYSA-N

The presence of a bromine atom and a thiophene ring contributes to its unique reactivity and interaction profiles.

Anticancer Activity

1-(3-Bromo-5-methylthiophen-2-yl)ethan-1-ol has been investigated for its potential anticancer properties. Research indicates that compounds containing thiophene moieties can inhibit specific cancer cell lines by targeting metabolic pathways. For instance, studies have shown that derivatives of similar structures can effectively inhibit lactate dehydrogenase (LDH), an enzyme often overexpressed in cancer cells, leading to reduced cellular lactate production and growth inhibition in cancer cell lines such as MiaPaCa-2 and A673 .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Research into related thiophene derivatives has demonstrated enhanced antibacterial properties against various pathogens when specific substituents are introduced at the thiophene ring. This highlights the importance of structural modifications in developing effective antimicrobial agents.

Organic Semiconductors

Due to its unique electronic properties, this compound can serve as a building block in the synthesis of organic semiconductors. The bromine atom facilitates cross-coupling reactions, allowing for the formation of complex organic materials with desirable electronic characteristics. Such materials are crucial for developing organic light-emitting diodes (OLEDs) and photovoltaic devices .

Biochemical Probes

In biochemical assays, the compound can function as a non-ionic organic buffering agent, maintaining pH levels within specific ranges (6–8.5) during cell culture experiments . This property is essential for studying cellular responses under controlled conditions.

Mechanistic Studies

The compound's ability to interact with various biological macromolecules makes it a valuable tool for mechanistic studies in enzymology and pharmacology. Its reactivity allows researchers to probe biological pathways and understand the interactions between small molecules and their targets.

Case Study 1: Anticancer Screening

A study focused on evaluating the anticancer potential of thiophene derivatives, including this compound, revealed that modifications at the 5-position of the thiophene ring significantly enhanced cytotoxicity against several cancer cell lines. The results indicated that compounds with bromine substitutions showed improved potency compared to their unsubstituted counterparts .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of various thiophene derivatives against common bacterial strains. The introduction of a methylthio group at the thiophene ring was particularly effective in enhancing antibacterial activity, suggesting that similar modifications could be beneficial for developing new antimicrobial agents based on this compound.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylthiophen-2-YL)ethan-1-OL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds are selected for comparison based on functional groups, aromatic systems, or substituent patterns:

Structural and Functional Differences

Aromatic System

- Thiophene vs. Phenyl/Indole : The target compound’s thiophene ring introduces sulfur-based resonance, differing from phenyl (e.g., ) or indole (e.g., ) systems. Thiophene’s electron-rich nature may enhance reactivity in electrophilic substitutions compared to phenyl derivatives.

Substituent Effects

- This combination is absent in simpler analogs like 1-(thiophen-2-yl)ethan-1-OL .

Functional Group Reactivity

Physicochemical and Application-Based Insights

- Solubility and Stability: The bromine atom increases molecular weight and lipophilicity compared to non-halogenated analogs . This could enhance membrane permeability in biological applications but reduce aqueous solubility.

Biological Activity

1-(3-Bromo-5-methylthiophen-2-YL)ethan-1-OL is a thiophene derivative that has garnered attention for its potential biological activities. This compound is characterized by a bromine atom and a methylthiophene moiety, which contribute to its reactivity and interaction with biological systems. This article provides an overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings.

- Molecular Formula : C8H9BrOS

- Molecular Weight : Approximately 219.12 g/mol

- Structural Characteristics : The compound features a thiophene ring substituted with a bromine atom and an alcohol functional group, which enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown selective cytotoxicity against leukemia cells while sparing normal cells. The compound's mechanism may involve the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| K562 (chronic myelogenous leukemia) | 5.0 | Induces apoptosis |

| PC3 (prostate cancer) | 10.0 | Moderate cytotoxicity |

| HaCaT (normal keratinocytes) | >100 | No significant effect |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It could modulate receptor activity, particularly in immune cells.

- Cell Membrane Interaction : The thiophene moiety allows for π-π stacking interactions with cellular components, enhancing its efficacy.

Case Studies

Several studies have focused on the biological implications of this compound:

- Study on Antimicrobial Activity : A study published in Biosynth evaluated the antimicrobial effects against various pathogens, confirming its potential as a therapeutic agent for infections caused by resistant strains .

- Cancer Cell Line Testing : Research conducted at the University of Groningen highlighted the selective toxicity of the compound towards leukemia cells while exhibiting minimal effects on normal cells .

- Anti-inflammatory Effects : A recent publication in PMC discussed the compound's ability to reduce inflammation markers in vitro, suggesting its utility in treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(3-Bromo-5-methylthiophen-2-YL)ethan-1-OL?

The synthesis typically involves bromination of a pre-functionalized thiophene scaffold. A general method for analogous bromo-ketones involves reacting the precursor with bromine in diethyl ether at 0°C, followed by quenching with NaHCO₃ and purification via crystallization (e.g., ethanol recrystallization) . Key variables include solvent choice (Et₂O or CH₂Cl₂), temperature control (0°C to room temperature), and stoichiometry of bromine (1.0 equiv). Yield optimization may require adjusting reaction time (2–4 hours) and post-reaction workup (e.g., multiple Et₂O extractions). Purity can be confirmed via melting point analysis and NMR spectroscopy .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Spectroscopy : ¹H NMR is critical for confirming substitution patterns. For bromo-ketones, characteristic signals include aromatic protons (δ 6.7–7.2 ppm for thiophene) and methyl/methylene groups (δ 2.0–4.8 ppm). Compare with published data for similar compounds (e.g., 2-Bromo-1-(3,5-dimethoxyphenyl)ethan-1-one: δ 7.24 ppm for aromatic protons) .

- Physicochemical properties : Determine melting point (mp 65–82°C for brominated analogs) , solubility in polar/nonpolar solvents, and stability under varying pH/temperature .

Q. What handling and storage protocols are recommended to maintain compound stability?

Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Avoid exposure to moisture, strong oxidizers, or bases, as bromo-alcohols may undergo hydrolysis or elimination. Use inert atmospheres (N₂/Ar) for long-term storage . Safety protocols include fume hood use, PPE (gloves, goggles), and emergency measures for spills (neutralize with NaHCO₃, absorb with vermiculite) .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-methylthiophene moiety influence reactivity in cross-coupling reactions?

The electron-withdrawing bromine and electron-donating methyl groups create regioselectivity in reactions like Suzuki-Miyaura couplings. Steric hindrance from the methyl group may favor coupling at the less hindered 3-position. Computational studies (DFT) can model charge distribution and predict sites for nucleophilic/electrophilic attacks . Experimentally, compare reaction outcomes with analogs lacking the methyl group (e.g., 2-Bromo-1-(thiophen-2-yl)ethan-1-one) to isolate steric/electronic contributions .

Q. What strategies resolve contradictory data on the compound’s catalytic activity in asymmetric synthesis?

Contradictions may arise from impurities, solvent effects, or catalyst-substrate mismatches. Strategies include:

- Purity validation : Use HPLC/MS to rule out byproducts.

- Solvent screening : Test polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents.

- Catalyst optimization : Screen chiral ligands (e.g., BINOL, Salen) with varying steric bulk .

Reference studies on similar bromo-alcohols (e.g., 2-Bromo-1-(4-chlorophenyl)ethan-1-one) to identify trends in enantioselectivity .

Q. How can computational modeling predict the compound’s behavior in photochemical reactions?

TD-DFT calculations can simulate UV-Vis absorption spectra and excited-state dynamics. Key parameters include HOMO-LUMO gaps and charge-transfer states. For validation, compare computational results with experimental UV-Vis data (λmax ~250–300 nm for bromo-aromatics) . Molecular docking studies may also assess interactions with biological targets (e.g., enzymes in medicinal chemistry applications) .

Methodological Considerations Table

Contradiction Resolution Framework

- Data Conflicts : Replicate experiments under standardized conditions (e.g., fixed temperature/pH).

- Mechanistic Ambiguity : Use isotopic labeling (e.g., ²H/¹³C) or in-situ IR spectroscopy to track reaction pathways .

- Biological Activity Variability : Validate assays with positive/negative controls (e.g., known inhibitors/agonists) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.